5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Overview
Description
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as amino and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by coupling reactions with sulfonic acid derivatives. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonated compounds, azo dyes, and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of dyes and pigments, particularly unsymmetrical bis-azo dyes. Biology: It serves as a reagent in biochemical assays and studies involving protein interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino groups can engage in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
2-Amino-5-(4-aminophenyl)benzenesulfonic acid
This comprehensive overview provides a detailed understanding of 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKHWMXDRXDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)CCC2=C(C=C(C=C2)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408651 | |
Record name | 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5136-34-5 | |
Record name | 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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